An In-depth Technical Guide to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS 61292-27-1): Synthesis, Characterization, and Application
An In-depth Technical Guide to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS 61292-27-1): Synthesis, Characterization, and Application
Executive Summary
This guide provides a comprehensive technical overview of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, a key chemical intermediate in pharmaceutical synthesis. We delve into its physicochemical properties, detail a robust synthetic protocol via Williamson ether synthesis with mechanistic insights, and outline rigorous analytical methods for its characterization. Furthermore, we explore its pivotal role as a precursor in the development of high-value therapeutic agents, particularly in the cardiovascular and antifungal domains. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile compound.
Introduction and Strategic Importance
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS: 61292-27-1) is a dichlorinated aromatic ketone ether. While not an active pharmaceutical ingredient (API) itself, it represents a critical building block in the multi-step synthesis of various drugs.[1] Its molecular architecture, featuring a reactive ethanone group and a stable dichlorobenzyl ether linkage, makes it an ideal scaffold for constructing more complex molecules.
The strategic importance of this intermediate lies in its direct lineage to compounds with potential receptor-blocking activity, making it valuable in the design of antihypertensive and cardiovascular drugs.[1] Moreover, the 2,4-dichlorophenyl moiety is a common feature in many potent antifungal agents, such as miconazole and ketoconazole, positioning this compound as a valuable precursor in the synthesis of novel antimycotic therapies.[2][3] This guide will provide the foundational knowledge required to synthesize, purify, and utilize this compound effectively in a research and development setting.
Physicochemical Properties and Identification
Accurate identification of a chemical entity is the bedrock of reproducible science. The key identifiers and properties of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 61292-27-1 | [4] |
| Molecular Formula | C₁₅H₁₂Cl₂O₂ | [1][4] |
| Molecular Weight | 295.17 g/mol | [1] |
| IUPAC Name | 1-(4-((2,4-Dichlorobenzyl)oxy)phenyl)ethanone | [5] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl | [5] |
| InChI Key | SJGSBISIYWRANO-UHFFFAOYSA-N | [5] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Storage | Room temperature, sealed, dry environment | [1] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable method for preparing 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone is the Williamson ether synthesis . This classic SN2 reaction provides a high-yielding and clean route to the target ether.[6]
The reaction involves the nucleophilic attack of a phenoxide ion (generated from 4-hydroxyacetophenone) on an electrophilic alkyl halide (2,4-dichlorobenzyl chloride).
Causality of Reagent Selection
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4-Hydroxyacetophenone: This starting material provides the core acetophenone-phenol structure. Its phenolic proton is sufficiently acidic (pKa ≈ 7-8) to be readily deprotonated by a suitable base to form the required nucleophilic phenoxide.
-
2,4-Dichlorobenzyl Chloride: This reagent serves as the electrophile. The benzylic carbon is highly activated towards SN2 displacement due to the electron-withdrawing nature of the adjacent phenyl ring and the excellent leaving group ability of the chloride ion.[7] The two chlorine atoms on the aromatic ring remain inert under these reaction conditions, ensuring they are incorporated into the final product structure.[7]
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Base (e.g., K₂CO₃, NaH): An anhydrous base is crucial for deprotonating the phenol without introducing water, which could lead to unwanted side reactions (e.g., hydrolysis of the benzyl chloride). Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, making it ideal for large-scale synthesis. Sodium hydride (NaH) is a stronger, non-nucleophilic base suitable for achieving rapid and complete deprotonation on a lab scale.
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Solvent (e.g., Acetone, DMF, Acetonitrile): A polar aprotic solvent is required. These solvents can solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion extensively, leaving it "naked" and highly nucleophilic. This enhances the reaction rate of the SN2 displacement.[6]
Reaction Mechanism Diagram
Caption: Williamson ether synthesis mechanism.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating purification and analytical checkpoints to ensure product integrity.
Synthesis Workflow
Caption: General workflow for synthesis and purification.
Detailed Synthesis Protocol (Lab Scale)
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Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyacetophenone (10.0 g, 73.4 mmol), potassium carbonate (15.2 g, 110.1 mmol, 1.5 eq), and acetone (150 mL).
-
Addition of Electrophile: Stir the suspension vigorously for 15 minutes. Add 2,4-dichlorobenzyl chloride (15.7 g, 80.7 mmol, 1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxyacetophenone spot has been consumed.
-
Workup - Quenching: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl). Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Workup - Extraction: Redissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude solid from hot ethanol or an isopropanol/water mixture. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound.
| Analytical Method | Expected Results |
| ¹H NMR | Signals corresponding to the acetyl protons (~2.5 ppm), aromatic protons of the acetophenone ring (~7.0 and 8.0 ppm, doublets), the benzylic methylene protons (~5.2 ppm, singlet), and the aromatic protons of the dichlorobenzyl ring (~7.3-7.6 ppm). |
| ¹³C NMR | Peaks for the methyl carbon, carbonyl carbon, and all unique aromatic and benzylic carbons. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observable, along with a characteristic isotopic pattern ([M+2]⁺ and [M+4]⁺) due to the presence of two chlorine atoms. Fragmentation patterns would likely show cleavage at the ether linkage.[8] |
| FT-IR Spectroscopy | Characteristic absorption bands for the C=O stretch (ketone) around 1680 cm⁻¹, C-O-C stretch (ether) around 1250 cm⁻¹ and 1050 cm⁻¹, and C-Cl stretches in the aromatic region. |
| Melting Point | A sharp melting point is indicative of high purity. |
Applications in Drug Development
The title compound is a versatile intermediate, primarily because the installed 2,4-dichlorobenzyl ether moiety is a known pharmacophore in several classes of drugs.
Antifungal Agents
The 2,4-dichlorophenyl group is a cornerstone of azole antifungal drugs. Intermediates structurally similar to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone are precursors to drugs like ketoconazole, which feature a complex side chain attached to the dichlorophenyl moiety.[3] The ethanone group on our title compound can be readily transformed (e.g., via reduction, halogenation, and substitution) to build the necessary imidazole or triazole-containing side chains.[2]
Cardiovascular Drugs
The overall structure serves as a template for compounds designed to interact with cardiovascular targets.[1] The ether linkage provides a stable yet flexible spacer, and the dichlorinated ring can engage in specific hydrophobic or halogen-bonding interactions within a receptor's active site. The ketone can be used as a handle for further chemical elaboration to introduce other functional groups required for biological activity.
Caption: Role as a versatile pharmaceutical intermediate.
Safety and Handling
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Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Safety Data: Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and disposal information.
Conclusion
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its straightforward and efficient synthesis via the Williamson ether reaction, combined with its strategic molecular features, makes it an indispensable tool for researchers developing next-generation antifungal and cardiovascular therapeutics. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful synthesis, characterization, and application of this compound in advanced drug discovery programs.
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity of 2,4-Dichlorobenzyl Chloride: A Cornerstone for Innovation. [Link]
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ResearchGate. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV'. [Link]
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PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. [Link]
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